Tanshindiol B

Description

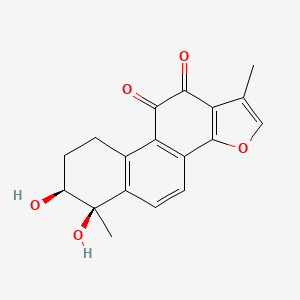

Structure

3D Structure

Properties

IUPAC Name |

(6R,7S)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKDBIDPGKCZJS-KPZWWZAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@@H]([C@]4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317754 | |

| Record name | Tanshindiol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97465-70-8 | |

| Record name | Tanshindiol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97465-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tanshindiol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tanshindiol B: A Deep Dive into its Anti-Cancer Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tanshindiol B, a diterpenoid compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has emerged as a promising candidate in oncology research. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-cancer effects of this compound, with a focus on its impact on crucial cellular signaling pathways, apoptosis, and cell cycle regulation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mode of action, facilitating further investigation and potential therapeutic development.

Core Mechanism of Action: EZH2 Inhibition

A primary and well-documented mechanism of action for this compound is its potent inhibition of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes.

This compound competitively inhibits the methyltransferase activity of EZH2 with respect to the substrate S-adenosylmethionine. This inhibition leads to a decrease in the global levels of H3K27 trimethylation (H3K27me3), subsequently reactivating the expression of silenced tumor suppressor genes and inducing anti-cancer effects.[1][2][3]

Signaling Pathways Modulated by this compound

Beyond its direct epigenetic effects, the broader class of tanshinones, including this compound, has been shown to modulate several key signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Constitutive activation of this pathway is a common feature of many cancers. While direct studies on this compound are limited, related tanshinones have been demonstrated to suppress the PI3K/Akt/mTOR signaling cascade. This inhibition is characterized by a decrease in the phosphorylation of key pathway components such as Akt and mTOR, leading to downstream effects that include the induction of apoptosis and autophagy.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is crucial for transducing extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Evidence suggests that tanshinones can modulate MAPK signaling, although the effects can be context-dependent, either inhibiting or activating specific branches of the pathway to exert their anti-cancer effects.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human tumors, promoting cell proliferation, survival, invasion, and angiogenesis. Inhibition of the STAT3 signaling pathway is a key therapeutic strategy in cancer. Studies on related tanshinones have shown that they can inhibit the phosphorylation of STAT3, thereby blocking its dimerization, nuclear translocation, and transcriptional activity. This leads to the downregulation of STAT3 target genes involved in tumorigenesis.

Induction of Apoptosis

A key outcome of this compound and related tanshinones' activity in cancer cells is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key apoptotic regulators.

Mitochondrial-Mediated Apoptosis

Evidence points towards the induction of the intrinsic, or mitochondrial-mediated, apoptotic pathway. This is characterized by an alteration in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For instance, Tanshindiol C has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its analogs can halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents cancer cells from proceeding through the various phases of division. For example, Tanshindiol C has been observed to cause an arrest of hepatocellular carcinoma cells in the G2/M phase of the cell cycle.[4] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of Tanshindiols.

| Compound | Target | Assay Type | IC50 Value (µM) | Reference |

| This compound | EZH2 | In vitro enzymatic assay | 0.52 | [1][2] |

| Tanshindiol C | EZH2 | In vitro enzymatic assay | 0.55 | [1][2] |

| Compound | Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |

| Tanshindiol C | SNU-4235 | Hepatocellular Carcinoma | MTT Assay | 20 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Annexin V and PI Addition: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be both Annexin V and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest by trypsinization.

-

Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naturally occurring anti-cancer agents targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biosynthetic Pathway of Tanshindiol B

This guide provides a detailed overview of the biosynthetic pathway of this compound, a bioactive diterpenoid from Salvia miltiorrhiza (Danshen). It covers the enzymatic steps from the universal precursor geranylgeranyl diphosphate (GGPP) to the formation of the core tanshinone structure and the subsequent modifications leading to this compound. This document synthesizes current research findings, presenting key enzymes, intermediates, quantitative data, and detailed experimental methodologies.

Introduction to Tanshinone Biosynthesis

Tanshinones are a class of abietane-type norditerpenoid quinones that represent the major lipophilic bioactive components of Danshen, a herb widely used in traditional Chinese medicine for treating cardiovascular diseases.[1] The biosynthesis of these complex molecules originates from the general terpenoid pathway and involves three key stages:

-

Formation of the Diterpene Skeleton: The universal C20 precursor, GGPP, is cyclized to form the tricyclic olefin intermediate, miltiradiene.[1][2]

-

Modification of the Carbon Skeleton: A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), modify the miltiradiene core.[3]

-

Formation of the Furan D-ring and Tailoring: Specific CYPs catalyze the formation of the characteristic furan D-ring, followed by further tailoring reactions to produce the diverse array of tanshinones, including this compound.[4][5]

This compound, chemically known as (6R,7S)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][4]benzofuran-10,11-dione, is distinguished by its dihydroxylated A-ring, which contributes to its unique bioactivity.[6] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade beginning in the plastids and continuing in the cytoplasm. The pathway is initiated from GGPP, which is synthesized from the methylerythritol phosphate (MEP) pathway.[7]

From GGPP to Miltiradiene

The formation of the characteristic abietane skeleton is a two-step cyclization process:

-

GGPP to (+)-Copalyl Diphosphate ((+)-CPP): The class II diterpene synthase, copalyl diphosphate synthase (SmCPS) , protonates the terminal double bond of GGPP and catalyzes a cascade cyclization to produce the bicyclic intermediate, (+)-CPP.[2]

-

(+)-CPP to Miltiradiene: The class I diterpene synthase, kaurene synthase-like (SmKSL) , facilitates the ionization of the diphosphate group from (+)-CPP and orchestrates a subsequent cyclization and rearrangement to form the tricyclic olefin, miltiradiene .[1][2] This intermediate is the committed precursor for tanshinone biosynthesis.[8]

Oxidative Modifications and Aromatization

Miltiradiene is transported from the plastid to the cytoplasm, where it undergoes a series of crucial oxidative modifications catalyzed by membrane-bound cytochrome P450 enzymes.[3][9]

-

Miltiradiene to Ferruginol: The first key oxidative step is catalyzed by CYP76AH1 , a P450 enzyme that acts as a ferruginol synthase. It introduces a hydroxyl group at the C12 position of miltiradiene, which is followed by aromatization of the C-ring to yield ferruginol .[8][10][11]

-

The Metabolic Grid: Ferruginol is the entry point into a complex "metabolic grid" where promiscuous P450s create a variety of oxygenated intermediates. The key enzymes in this stage are:

-

CYP76AH3: This enzyme exhibits broad activity, catalyzing hydroxylation at C11 and oxidation at C7 of ferruginol, leading to intermediates such as sugiol and 11-hydroxy ferruginol .

-

CYP76AK1: This P450 hydroxylates the C20 methyl group of various intermediates.

-

CYP71D411: This enzyme also contributes to C20 hydroxylation.[5][12]

-

D-Ring Formation and Final Steps to this compound

The formation of the characteristic furan D-ring is a defining feature of many tanshinones.

-

Heterocyclization: The enzymes CYP71D373 and CYP71D375 are responsible for forming the D-ring. They catalyze hydroxylation at the C16 position of an abietane precursor, followed by a 14,16-ether cyclization to create the dihydrofuran ring structure seen in compounds like cryptotanshinone.[5][12][13][14]

-

Final Hydroxylations to this compound: The structure of this compound features hydroxyl groups at the C6 and C7 positions.[6] This indicates that a precursor molecule, likely a tanshinone with a fully formed D-ring, undergoes two final hydroxylation steps. While the specific enzymes (likely dioxygenases or other P450s) responsible for these final C6 and C7 hydroxylations have not yet been fully characterized, their action on a cryptotanshinone-like precursor would yield the final this compound product.

Key Enzymes and Intermediates

The following table summarizes the primary enzymes and their roles in the pathway leading towards this compound.

| Enzyme | Abbreviation | Function | Pathway Stage |

| Copalyl Diphosphate Synthase | SmCPS | Cyclizes GGPP to the bicyclic intermediate (+)-CPP. | Skeleton Formation |

| Kaurene Synthase-Like | SmKSL | Converts (+)-CPP to the tricyclic olefin miltiradiene. | Skeleton Formation |

| Ferruginol Synthase | CYP76AH1 | Catalyzes a four-electron oxidation of miltiradiene to produce ferruginol.[8] | Oxidative Modification |

| Cytochrome P450 | CYP76AH3 | Performs hydroxylation and oxidation at C11 and C7 of ferruginol and related intermediates. | Oxidative Modification (Metabolic Grid) |

| Cytochrome P450 | CYP76AK1 | Catalyzes hydroxylation at the C20 position of various intermediates. | Oxidative Modification (Metabolic Grid) |

| Cytochrome P450 | CYP71D373 | Catalyzes C16 hydroxylation and 14,16-ether cyclization to form the furan D-ring.[5][13] | D-Ring Formation |

| Cytochrome P450 | CYP71D375 | Catalyzes C16 hydroxylation and 14,16-ether cyclization to form the furan D-ring.[5][13] | D-Ring Formation |

Quantitative Data

Quantitative analysis of pathway intermediates and end-products is essential for understanding metabolic flux and identifying rate-limiting steps. While comprehensive kinetic data for all enzymes is not fully available, studies have reported metabolite concentrations and heterologous production titers.

Table 4.1: Production Titers in Engineered Microbial Systems

| Compound | Host Organism | Titer Achieved | Reference |

| Miltiradiene | Saccharomyces cerevisiae | 3.5 g/L | [2] |

| Ferruginol | Saccharomyces cerevisiae | 10.5 mg/L | [8][10][11] |

Table 4.2: Comparative Content of Key Intermediates in Salvia Species

This table presents a qualitative summary of the relative abundance of key pathway intermediates found in Salvia miltiorrhiza compared to other species, indicating the metabolic flow towards various end-products.

| Compound | Relative Content in S. miltiorrhiza (Compared to other Salvia species) | Reference |

| Ferruginol | High | [9][15] |

| Sugiol | Moderate | [9][15] |

| Miltirone | High | [9][15] |

| Cryptotanshinone | High | [9][15] |

Visualizing the Pathway and Experimental Workflows

Biosynthetic Pathway of this compound

Experimental Workflow for P450 Gene Characterization

Methodologies for Key Experiments

The elucidation of the tanshinone biosynthetic pathway has relied on a combination of transcriptomics, molecular biology, and analytical chemistry. The functional characterization of cytochrome P450 enzymes is particularly challenging and central to this effort.

Heterologous Expression of P450 Enzymes in Saccharomyces cerevisiae

This technique is the gold standard for functionally characterizing plant P450s, as it allows for the study of a single enzyme's activity in a clean, controlled system.[16][17]

Objective: To produce a specific Salvia miltiorrhiza P450 enzyme and test its catalytic activity against a putative substrate (e.g., miltiradiene, ferruginol).

Protocol:

-

Gene Synthesis and Cloning:

-

Obtain the coding sequence of the target P450 gene (e.g., CYP76AH1).

-

Synthesize the gene with codon optimization for S. cerevisiae to ensure high levels of expression. Modifications to the N-terminus may be included to improve membrane insertion and stability.[16]

-

Clone the optimized gene into a yeast expression vector, such as pESC-URA, under the control of an inducible promoter (e.g., GAL1).

-

Simultaneously, clone a cytochrome P450 reductase (CPR) gene, often from Arabidopsis thaliana (ATR1) or S. miltiorrhiza itself, into the same or a compatible vector to ensure sufficient electron transfer to the P450.

-

-

Yeast Transformation and Culture:

-

Transform a suitable yeast strain (e.g., WAT11, which expresses an integrated A. thaliana CPR) with the expression vector using the lithium acetate/polyethylene glycol method.

-

Select for successful transformants on synthetic complete medium lacking the appropriate nutrient (e.g., uracil for pESC-URA).

-

Grow a starter culture in selective liquid medium with glucose.

-

Inoculate a larger expression culture using the starter culture in a medium containing galactose (to induce gene expression) and raffinose. Culture for 48-72 hours at 28-30°C with vigorous shaking.

-

-

Microsome Isolation:

-

Harvest yeast cells by centrifugation at 4,000 x g.

-

Wash the cell pellet with a TEK buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 100 mM KCl).

-

Resuspend cells in a lysis buffer (e.g., TEK with 0.6 M sorbitol and protease inhibitors).

-

Lyse the cells mechanically using glass beads and vortexing.

-

Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction (containing the endoplasmic reticulum with the expressed P450).

-

Resuspend the microsomal pellet in a storage buffer (e.g., TEK with 20% glycerol) and store at -80°C.

-

-

In Vitro Enzyme Assay:

-

Combine the isolated microsomes with a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

Add the substrate (e.g., miltiradiene, dissolved in a suitable solvent like acetone or DMSO) to the reaction mixture.

-

Initiate the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an organic solvent, such as ethyl acetate.

-

Metabolite Extraction and Analysis

Objective: To identify and quantify the products of the enzymatic reaction.

Protocol:

-

Extraction:

-

Following the enzyme assay, vigorously mix the aqueous reaction with an equal volume of ethyl acetate.

-

Centrifuge to separate the phases.

-

Collect the upper organic phase, which contains the lipophilic diterpenoids.

-

Repeat the extraction process two more times to ensure complete recovery.

-

Pool the organic extracts and evaporate to dryness under a stream of nitrogen gas.

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Resuspend the dried extract in a suitable solvent (e.g., hexane or ethyl acetate).

-

Analyze the sample using a GC-MS system equipped with a capillary column (e.g., HP-5MS).

-

Use a temperature program designed to separate diterpenoids, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 5-10°C/min to 250-300°C.[3]

-

Identify the product by comparing its mass spectrum and retention time to an authentic standard (if available) or by interpreting the fragmentation pattern.[10]

-

Conclusion and Future Directions

The biosynthetic pathway of tanshinones is a complex and elegant example of plant specialized metabolism, characterized by the interplay of terpene synthases and a diverse suite of cytochrome P450 enzymes. While the core pathway leading to the formation of the abietane skeleton and the characteristic furan D-ring is now largely understood, the final tailoring steps that produce specific molecules like this compound remain an active area of research. The identification of the enzymes responsible for the C6 and C7 hydroxylations will complete our understanding of this pathway and provide new tools for metabolic engineering. Future work will likely focus on leveraging this knowledge to create high-yielding microbial cell factories for the sustainable production of these valuable medicinal compounds.

References

- 1. A Functional Genomics Approach to Tanshinone Biosynthesis Provides Stereochemical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Spatiotemporal and Transcriptional Characterization on Tanshinone Initial Synthesis in Salvia miltiorrhiza Roots [mdpi.com]

- 6. plantaedb.com [plantaedb.com]

- 7. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Expansion within the CYP71D subfamily drives the heterocyclization of tanshinones synthesis in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expansion within the CYP71D subfamily drives the heterocyclization of tanshinones synthesis in Salvia miltiorrhiza [ideas.repec.org]

- 14. Molecular mechanism of SmMYB53 activates the expression of SmCYP71D375, thereby modulating tanshinone accumulation in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vivo Pharmacokinetic Properties of Tanshindiol B and Related Tanshinones

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo pharmacokinetic data for Tanshindiol B is not currently available in peer-reviewed literature. This guide provides a comprehensive overview of the known in vivo pharmacokinetic properties of structurally related and well-studied tanshinones, namely Tanshinone IIA (TIIA) and Cryptotanshinone (CT), to serve as a foundational reference.

Introduction

Tanshinones, a class of lipophilic abietane diterpenes isolated from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant interest for their diverse pharmacological activities. While compounds like Tanshinone IIA and Cryptotanshinone have been extensively studied, the in vivo pharmacokinetic profile of other derivatives, such as this compound, remains largely uncharacterized. This technical guide synthesizes the available in vivo pharmacokinetic data for major tanshinones to provide a predictive framework for understanding the potential absorption, distribution, metabolism, and excretion (ADME) characteristics of related compounds like this compound.

Core Pharmacokinetic Properties of Major Tanshinones

In vivo studies, predominantly in rodent models, reveal that tanshinones generally exhibit poor oral bioavailability due to low aqueous solubility and significant first-pass metabolism.[1][2] The pharmacokinetic profiles of these compounds are often characterized by rapid absorption and elimination.

Quantitative Pharmacokinetic Parameters

The following tables summarize key in vivo pharmacokinetic parameters for Tanshinone IIA and Cryptotanshinone from representative studies in rats.

Table 1: Pharmacokinetic Parameters of Tanshinone IIA in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) | Reference |

| Intra-gavage | 23.3 (ethanol extract) | - | 0.64 ± 0.07 | - | 5.12 ± 0.08 | [3] |

| Intravenous | 4.0 (emulsion) | - | - | Increased ~2-14 fold with co-administration of polyphenolic extract | No significant change | [4] |

Table 2: Pharmacokinetic Parameters of Cryptotanshinone in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) | Reference |

| Intra-gavage | 23.3 (ethanol extract) | - | 0.58 ± 0.14 | - | 3.81 ± 1.01 | [3] |

Experimental Protocols

The methodologies employed in the pharmacokinetic analysis of tanshinones are crucial for the interpretation of the resulting data. Below are detailed experimental protocols commonly cited in the literature.

Animal Models and Dosing

-

Animal Species: Sprague-Dawley or Wistar rats are frequently used models for in vivo pharmacokinetic studies of tanshinones.[3][4]

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard diet and water ad libitum.

-

Dosing:

-

Oral Administration (Intra-gavage): Test compounds are often suspended in a vehicle such as an ethanol extract or a specific formulation and administered directly into the stomach using a gavage needle.[3]

-

Intravenous Administration: For bioavailability studies, compounds are solubilized, often in an emulsion, and administered via a cannulated vein (e.g., femoral or jugular vein).[4]

-

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a cannulated artery (e.g., carotid artery) or via retro-orbital bleeding into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

-

Tissue Distribution: For tissue distribution studies, animals are euthanized at various time points, and organs of interest are harvested, weighed, and homogenized for drug concentration analysis.

Bioanalytical Method: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for quantifying tanshinones in biological matrices.[3]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a small percentage of formic acid) and an organic phase (typically acetonitrile or methanol) is employed.[3]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

-

Mandatory Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Studies

Caption: General workflow for in vivo pharmacokinetic studies.

Postulated Metabolic Pathways of Tanshinones

While the specific metabolic fate of this compound is unknown, the primary metabolic transformations for major tanshinones like Tanshinone IIA and Cryptotanshinone in vivo involve Phase I reactions such as hydroxylation and dehydrogenation.[5][6] Phase II metabolism, including glucuronidation and sulfation, has also been reported for some metabolites.

Caption: Common metabolic pathways for major tanshinones.

Conclusion and Future Directions

The in vivo pharmacokinetic properties of major tanshinones like Tanshinone IIA and Cryptotanshinone are characterized by poor oral bioavailability and rapid metabolism. While these data provide a valuable starting point, dedicated in vivo pharmacokinetic studies on this compound are essential to accurately determine its ADME profile. Future research should focus on elucidating the specific metabolic pathways of this compound, identifying the enzymes involved, and assessing its bioavailability and tissue distribution. Such studies will be critical for the further development and potential clinical application of this and other less-studied tanshinone derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic interaction between tanshinones and polyphenolic extracts of salvia miltinorrhiza BUNGE after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of tanshinone IIA, cryptotanshinone and tanshinone I from Radix Salvia miltiorrhiza in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Tanshinone IIA, Cryptotanshinone and Tanshinone I from Radix Salvia Miltiorrhiza in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and isolation of Tanshindiol B from Salvia miltiorrhiza

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshindiol B is a bioactive diterpenoid isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine for treating cardiovascular diseases.[1][2][3] More recently, this compound has garnered significant attention within the scientific community for its potent and selective inhibitory activity against the histone methyltransferase EZH2, a key enzyme implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, with a focus on detailed experimental protocols and quantitative data.

Discovery and Biological Activity

The discovery of this compound as a potent inhibitor of EZH2 was a significant breakthrough in the field of epigenetics and cancer research. A 2014 study by Woo et al. identified this compound and its isomer, Tanshindiol C, as inhibitors of the EZH2 methyltransferase activity through an in vitro enzymatic assay.[4]

Quantitative Biological Data

The inhibitory activities of this compound and C against EZH2 are summarized in the table below.

| Compound | Target | IC50 (µM) | Inhibition Mechanism |

| This compound | EZH2 | 0.52 | Competitive with S-adenosylmethionine |

| Tanshindiol C | EZH2 | 0.55 | Competitive with S-adenosylmethionine |

Table 1: In vitro inhibitory activity of Tanshindiols against EZH2 methyltransferase. Data sourced from Woo et al., 2014.[4]

Experimental Protocols

This section details the methodologies for the isolation of this compound from Salvia miltiorrhiza and the determination of its biological activity.

Isolation of this compound from Salvia miltiorrhiza

While the seminal 1989 paper by Lee et al. that first described the isolation of this compound is not readily accessible, the following is a generalized protocol based on common methods for the separation of minor tanshinones from Salvia miltiorrhiza.

1. Extraction:

-

Starting Material: Dried and powdered roots of Salvia miltiorrhiza.

-

Solvent: Ethyl acetate is a commonly used solvent for extracting lipophilic tanshinones.[1]

-

Procedure:

-

Macerate the powdered roots in ethyl acetate at room temperature for 24-48 hours, or perform Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

2. Chromatographic Purification:

-

Initial Fractionation (Column Chromatography):

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to group fractions with similar profiles.

-

-

Fine Purification (Preparative HPLC):

-

Pool the fractions containing compounds with polarities similar to known tanshinones.

-

Perform preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Use a mobile phase gradient of methanol and water or acetonitrile and water to separate the individual compounds.

-

Collect the peak corresponding to this compound based on retention time relative to standards or through subsequent structural analysis.

-

3. Structure Elucidation:

-

The structure of the isolated compound is confirmed by a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

EZH2 Histone Methyltransferase Assay

The following is a representative protocol for an in vitro EZH2 inhibition assay, based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, a common method for studying histone methyltransferase activity.[4][5]

1. Reagents and Materials:

-

Recombinant human EZH2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

S-adenosylmethionine (SAM; methyl donor)

-

Biotinylated histone H3 peptide (e.g., H3K27) as the substrate

-

Streptavidin-coated donor beads

-

Anti-methylated histone antibody-conjugated acceptor beads

-

Assay buffer (e.g., Tris-HCl with DTT and BSA)

-

Microplate reader capable of AlphaLISA detection

2. Assay Procedure:

-

In a 384-well plate, add the EZH2 enzyme, the test compound (this compound), and the assay buffer.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.

-

Incubate for a specific time (e.g., 60 minutes) at room temperature to allow for histone methylation.

-

Stop the reaction and detect the methylated product by adding the AlphaLISA acceptor beads and streptavidin donor beads.

-

Incubate in the dark for 60 minutes at room temperature.

-

Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of methylated histone.

3. Data Analysis:

-

Calculate the percent inhibition of EZH2 activity for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

4. Determination of Inhibition Mechanism:

-

To determine if the inhibition is competitive with SAM, perform the assay with varying concentrations of SAM at a fixed concentration of this compound.

-

Analyze the data using a Lineweaver-Burk or other suitable kinetic plot. An increase in the apparent Km of SAM with no change in Vmax would indicate competitive inhibition.

Visualizations

Workflow for the Isolation of this compound

Signaling Pathway of EZH2 Inhibition by this compound

Conclusion

This compound, a minor tanshinone from Salvia miltiorrhiza, has emerged as a promising lead compound in cancer drug discovery due to its potent and selective inhibition of the EZH2 histone methyltransferase. This guide provides a foundational understanding of its discovery and the experimental methodologies required for its isolation and biological characterization. Further research into the optimization of isolation protocols and a deeper exploration of its downstream cellular effects will be crucial for the development of this compound and its analogs as potential therapeutic agents.

References

- 1. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Tanshindiol B: A Technical Guide to its Molecular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshindiol B, a natural abietane diterpene isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets, binding sites, and mechanism of action, with a focus on presenting quantitative data, experimental methodologies, and visual representations of its cellular effects.

Core Molecular Target: Enhancer of Zeste Homolog 2 (EZH2)

The primary molecular target of this compound has been identified as the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression and is often dysregulated in various cancers.[1][2][3]

Quantitative Inhibition Data

This compound has been shown to be a potent inhibitor of EZH2's methyltransferase activity. The following table summarizes the key quantitative data reported in the literature.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | EZH2 | In vitro enzymatic assay | 0.52 | [2][3] |

| Tanshindiol C | EZH2 | In vitro enzymatic assay | 0.55 | [2][3] |

Binding Site and Mechanism of Action

Studies combining enzyme kinetics and computational docking have elucidated the mechanism by which this compound inhibits EZH2.

Competitive Inhibition

Enzyme kinetic studies have demonstrated that this compound acts as a competitive inhibitor of EZH2 with respect to its substrate, S-adenosylmethionine (SAM).[2][3] This indicates that this compound likely binds to the SAM-binding pocket of the EZH2 enzyme, thereby preventing the binding of the methyl donor and inhibiting the subsequent methylation of H3K27.

Putative Binding Site

While the precise amino acid residues that form the binding site for this compound on EZH2 have not been definitively characterized through experimental methods such as X-ray crystallography, computational docking studies have provided a model for this interaction. These in silico analyses suggest that this compound occupies the SAM-binding pocket of the SET domain of EZH2. The specific interactions are predicted to involve a network of hydrogen bonds and hydrophobic interactions with key residues within this pocket. However, the exact residues involved have not been detailed in publicly available literature.

Signaling Pathway and Cellular Effects

The inhibition of EZH2 by this compound leads to a cascade of downstream cellular events, ultimately impacting gene expression and cellular phenotype.

Experimental Protocols

The following sections provide a general overview of the key experimental methodologies used to characterize the interaction between this compound and EZH2. For detailed, step-by-step protocols, readers are directed to the materials and methods sections of the cited primary literature.

In Vitro EZH2 Histone Methyltransferase (HMT) Assay

This assay is fundamental to determining the inhibitory activity of compounds against EZH2.

Western Blot Analysis for H3K27me3 Levels

Western blotting is employed to assess the in-cell activity of this compound by measuring the levels of the EZH2 product, H3K27me3.

General Protocol:

-

Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of this compound or a vehicle control for a specified duration.

-

Histone Extraction: Histones are extracted from the treated cells using an appropriate lysis buffer.

-

Protein Quantification: The concentration of the extracted histones is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K27me3. A primary antibody against total histone H3 is used as a loading control.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified, and the levels of H3K27me3 are normalized to the total histone H3 levels.

Histone Methylation ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can also be used to quantify the levels of H3K27me3 in cells treated with this compound, offering a more high-throughput alternative to Western blotting.

General Principle:

-

Histones are extracted from treated cells.

-

The histone extracts are added to microplate wells coated with an antibody that captures total histone H3.

-

A detection antibody specific for H3K27me3 is added, followed by a secondary antibody conjugated to an enzyme.

-

A substrate is added that produces a colorimetric or fluorometric signal, which is proportional to the amount of H3K27me3.

-

The signal is read using a microplate reader.

Computational Docking

Molecular docking simulations are used to predict the binding mode of this compound within the active site of EZH2.

General Workflow:

-

Preparation of Protein and Ligand Structures: The 3D structure of the EZH2 SET domain is obtained from a protein database (e.g., PDB). The 3D structure of this compound is generated and optimized.

-

Binding Site Definition: The SAM-binding pocket is defined as the target binding site.

-

Docking Simulation: A docking algorithm is used to place the this compound molecule into the defined binding site in various conformations and orientations.

-

Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The top-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the amino acid residues of the binding pocket.

Conclusion

This compound is a promising natural product that exhibits potent inhibitory activity against the histone methyltransferase EZH2. Its mechanism of action involves competitive inhibition of SAM binding, leading to a reduction in H3K27 trimethylation and subsequent anti-proliferative effects in cancer cells. While the primary molecular target and mechanism are well-established, further research, including co-crystallization studies, is needed to precisely define the binding site at the atomic level. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and its analogs.

References

In Vitro Anti-inflammatory Effects of Tanshindiol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshindiol B, a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), belongs to the tanshinone family of compounds. While its sibling compounds, such as Tanshinone IIA and Cryptotanshinone, have been more extensively studied for their significant anti-inflammatory properties, emerging research suggests that this compound also possesses noteworthy biological activities. This technical guide provides a comprehensive overview of the current understanding of the in vitro anti-inflammatory effects of this compound, including detailed experimental protocols and an exploration of the implicated signaling pathways. Although specific quantitative data for this compound is still emerging, this guide leverages data from closely related tanshinones to provide a predictive framework for its anti-inflammatory potential.

Quantitative Data on the Anti-inflammatory Effects of Tanshinones

While specific quantitative data on the anti-inflammatory effects of this compound are limited in publicly available literature, the broader class of tanshinones has been shown to inhibit key inflammatory mediators. The following table summarizes representative data for other tanshinones, which can be used as a benchmark for assessing the potential efficacy of this compound.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Cryptotanshinone | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 1.5 µM | [1] |

| 15,16-Dihydrotanshinone I | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 5 µM | [1] |

| Tanshinone IIA | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 8 µM | [1] |

Core Anti-inflammatory Mechanisms

Tanshinones, as a class of compounds, exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several tanshinones have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines, such as RAW 264.7.[1][2] This inhibition is often attributed to the downregulation of iNOS expression at the transcriptional level.

Reduction of Pro-inflammatory Cytokines

Pro-inflammatory cytokines play a crucial role in amplifying and sustaining the inflammatory response. Tanshinones have been shown to suppress the production of key cytokines, including TNF-α, IL-1β, and IL-6, in LPS-stimulated macrophages. This effect is also linked to the inhibition of the NF-κB and MAPK signaling pathways, which control the transcription of these cytokine genes.

Signaling Pathways Modulated by Tanshinones

The anti-inflammatory effects of tanshinones are largely mediated by their interaction with the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for iNOS and pro-inflammatory cytokines. Tanshinones are known to interfere with this pathway by inhibiting the degradation of IκB and preventing the nuclear translocation of NF-κB.

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as ERK, JNK, and p38, is another crucial regulator of the inflammatory response. These kinases are activated by extracellular stimuli and phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory genes. Some tanshinones have been found to inhibit the phosphorylation of key MAPK proteins, thereby dampening the inflammatory cascade.

Caption: MAPK signaling pathway and a potential inhibitory point for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for Western blot and RT-PCR). Pre-treat cells with various concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS; typically 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays).

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described above.

-

After 24 hours of incubation, collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.

Measurement of Pro-inflammatory Cytokines (ELISA)

-

Collect the cell culture supernatants after treatment with this compound and LPS.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, iNOS, and β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

This compound, as a member of the tanshinone family, holds significant promise as an anti-inflammatory agent. While direct and extensive in vitro data for this compound is still being established, the well-documented anti-inflammatory activities of related tanshinones provide a strong rationale for its investigation. The primary mechanisms of action are likely to involve the inhibition of pro-inflammatory mediators such as NO and cytokines through the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific anti-inflammatory profile of this compound, contributing to the development of novel therapeutics for inflammatory diseases.

References

- 1. Molecular mechanisms of inhibitory activities of tanshinones on lipopolysaccharide-induced nitric oxide generation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of prostaglandin and nitric oxide production in lipopolysaccharide-treated RAW 264.7 cells by tanshinones from the roots of Salvia miltiorrhiza bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Promise of Tanshindiol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshindiol B, a natural diterpenoid derived from Salvia miltiorrhiza, has garnered significant interest for its potent biological activities. While extensively studied for its anti-cancer properties, emerging evidence suggests a promising neuroprotective potential, primarily through its robust inhibition of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. This technical guide provides an in-depth exploration of the neuroprotective potential of this compound, focusing on its mechanism of action, supported by data from related tanshinone compounds, and detailed experimental protocols for its investigation.

Introduction: this compound and its Primary Target, EZH2

This compound is a member of the tanshinone family of bioactive molecules. A key molecular target of this compound is EZH2, a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. Aberrant EZH2 activity has been implicated in various diseases, including cancer and, more recently, neurodegenerative disorders.

This compound has been identified as a potent inhibitor of EZH2, with a competitive mechanism of action with respect to the S-adenosylmethionine (SAM) binding site.[1][2] This inhibitory activity forms the basis of its potential therapeutic applications.

The Neuroprotective Potential of EZH2 Inhibition

While direct studies on the neuroprotective effects of this compound are nascent, a compelling case can be built upon the growing body of evidence supporting the neuroprotective role of EZH2 inhibition. The primary mechanism appears to be the attenuation of neuroinflammation, a key pathological feature of many neurodegenerative diseases.

Attenuation of Neuroinflammation

EZH2 inhibition has been shown to suppress neuroinflammation by modulating microglial activation. Microglia, the resident immune cells of the central nervous system, can adopt different phenotypes, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. In neurodegenerative conditions, a sustained M1-dominant microglial response contributes to neuronal damage.

EZH2 inhibition appears to promote a shift from the M1 to the M2 phenotype, thereby reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), while increasing the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).

The SOCS3/TRAF6/NF-κB Signaling Pathway

A critical signaling pathway implicated in the anti-neuroinflammatory effects of EZH2 inhibition is the Suppressor of Cytokine Signaling 3 (SOCS3)/TNF Receptor-Associated Factor 6 (TRAF6)/Nuclear Factor-kappa B (NF-κB) axis. EZH2-mediated silencing of the SOCS3 gene leads to increased TRAF6 activity and subsequent activation of the NF-κB pathway, a master regulator of pro-inflammatory gene expression. By inhibiting EZH2, this compound can potentially lead to the de-repression of SOCS3, which in turn inhibits TRAF6 and downstream NF-κB signaling, ultimately dampening the neuroinflammatory response.

Quantitative Data on this compound and Related Tanshinones

While comprehensive neuroprotection data for this compound is still emerging, its potent EZH2 inhibitory activity is well-documented. The following tables summarize key quantitative data for this compound and the neuroprotective effects of the related compounds, Tanshinone I and Tanshinone IIA.

Table 1: EZH2 Inhibitory Activity of this compound

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | EZH2 | In vitro enzymatic assay | 0.52 | [1][2] |

Table 2: Neuroprotective Effects of Tanshinone IIA

| Experimental Model | Parameter Measured | Treatment | Result | Reference |

| Aβ₂₅₋₃₅-treated rat cortical neurons | Cell Viability | Pretreatment with Tanshinone IIA | Significant increase in viability compared to Aβ₂₅₋₃₅ alone | [3] |

| Aβ₂₅₋₃₅-treated rat cortical neurons | ROS Production | Pretreatment with Tanshinone IIA | Significant decrease in ROS levels | [3] |

| Aβ₂₅₋₃₅-treated rat cortical neurons | Caspase-3 Activity | Pretreatment with Tanshinone IIA | Significant reduction in caspase-3 activity | [3] |

| Rat model of Parkinson's Disease (6-OHDA) | TNF-α, IL-1β, INF-γ | Tanshinone IIA (100 mg/kg) | Significant downregulation of inflammatory cytokines | [4] |

| Rat model of cerebral ischemia (MCAO) | Infarct Volume | Tanshinone IIA (3 and 9 mg/kg) | Significant reduction in infarct volume | [5] |

| Rat model of cerebral ischemia (MCAO) | SOD Activity | Tanshinone IIA (3 mg/kg) | Significant increase in SOD activity | [5] |

| Rat model of cerebral ischemia (MCAO) | MDA Levels | Tanshinone IIA (3 mg/kg) | Significant decrease in MDA levels | [5] |

Table 3: Neuroprotective Effects of Tanshinone I

| Experimental Model | Parameter Measured | Treatment | Result | Reference |

| Mouse model of hypoxia-ischemia | Infarct Volume | Tanshinone I (10 mg/kg) | Significant reduction in infarct volume | [6] |

| Gerbil model of transient cerebral ischemia | Neuronal death in CA1 | Pre-treatment with Tanshinone I | Protection of pyramidal neurons from ischemic damage | [7] |

| SH-SY5Y cells with 6-OHDA | Cell Viability | Pretreatment with Tanshinone I (1, 2.5, 5 µM) | Reduction in 6-OHDA-induced cell death | [8] |

| SH-SY5Y cells with 6-OHDA | ROS Production | Pretreatment with Tanshinone I | Attenuation of 6-OHDA-induced ROS increase | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective potential of this compound, based on established protocols for other tanshinones.

In Vitro Neuroprotection Assays

4.1.1. Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used. For neuroinflammation studies, the BV-2 microglial cell line is appropriate.

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis). After 24 hours, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours). Subsequently, a neurotoxic insult is introduced, such as 6-hydroxydopamine (6-OHDA) for Parkinson's models, amyloid-beta (Aβ) for Alzheimer's models, or lipopolysaccharide (LPS) for inducing neuroinflammation in microglia.

4.1.2. Cell Viability Assay (MTT Assay)

-

After treatment, the culture medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

4.1.3. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

After treatment, cells are washed with PBS and incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

4.1.4. Western Blot Analysis for Signaling Proteins

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, SOCS3, TRAF6, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Neuroprotection Models

4.2.1. Animal Models

-

Parkinson's Disease Model: Intracerebral injection of 6-OHDA into the substantia nigra of rats or mice.

-

Cerebral Ischemia Model: Middle cerebral artery occlusion (MCAO) in rats or mice.

-

Alzheimer's Disease Model: Intracerebroventricular injection of Aβ oligomers or use of transgenic mouse models (e.g., APP/PS1).

4.2.2. Drug Administration

-

This compound can be dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal (i.p.) injection or oral gavage at various doses and time points relative to the induction of the neurological insult.

4.2.3. Behavioral Assessments

-

Motor Function (Parkinson's Model): Rotational behavior test (apomorphine-induced), cylinder test.

-

Cognitive Function (Alzheimer's and Ischemia Models): Morris water maze, Y-maze.

4.2.4. Histological and Immunohistochemical Analysis

-

At the end of the experiment, animals are euthanized, and brains are collected.

-

Fix the brains in 4% paraformaldehyde and embed in paraffin or prepare frozen sections.

-

Perform staining such as Nissl staining for neuronal survival or Fluoro-Jade B for degenerating neurons.

-

Conduct immunohistochemistry using antibodies against specific markers (e.g., tyrosine hydroxylase for dopaminergic neurons, Iba1 for microglia, GFAP for astrocytes).

Conclusion and Future Directions

This compound presents a compelling profile as a potential neuroprotective agent, primarily through its potent inhibition of EZH2 and the subsequent attenuation of neuroinflammation. While direct evidence in neurodegenerative models is still needed, the data from related tanshinones strongly supports its therapeutic potential. Future research should focus on validating the neuroprotective effects of this compound in various in vitro and in vivo models of neurodegeneration, further elucidating the downstream targets of the EZH2-mediated pathway, and exploring its pharmacokinetic and safety profiles for potential clinical translation. The detailed methodologies provided in this guide offer a robust framework for such investigations.

References

- 1. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]

- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuroprotective effects of tanshinone IIA on β-amyloid-induced toxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]

- 5. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of tanshinone I from Danshen extract in a mouse model of hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of tanshinone I in neuroprotection against cerebral ischemia-reperfusion injury in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of Tanshinone I Against 6-OHDA-Induced Oxidative Stress in Cellular and Mouse Model of Parkinson's Disease Through Upregulating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tanshindiol B: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Natural Product Scaffold for Anticancer and Epigenetic Drug Development

Introduction

Tanshindiol B, a naturally occurring abietane diterpene isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a significant scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, with a particular focus on its anticancer and epigenetic modulatory activities. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and oncology.

Core Structure and Biological Activities

This compound is characterized by a hydroxylated abietane core. Its biological activities are intrinsically linked to this unique chemical architecture, which provides a foundation for the design of potent and selective inhibitors of various biological targets. The primary activities investigated for this compound and its analogs include cytotoxicity against various cancer cell lines and the inhibition of key enzymes involved in cancer progression, most notably the Enhancer of Zeste Homolog 2 (EZH2).

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the available quantitative data for this compound and related compounds, providing a basis for understanding their structure-activity relationships.

Table 1: EZH2 Inhibitory Activity of Tanshindiols

| Compound | Structure | Target | IC50 (µM) | Reference |

| This compound | (Structure of this compound) | EZH2 | 0.52 | [1][2][3][4] |

| Tanshindiol C | (Structure of Tanshindiol C) | EZH2 | 0.55 | [1][2][3][4] |

SAR Insights for EZH2 Inhibition: The inhibitory activity of this compound and C against the histone methyltransferase EZH2 is potent, with IC50 values in the sub-micromolar range.[1][2][3][4] The subtle structural difference between this compound and C, which lies in the stereochemistry of the hydroxyl groups on the A-ring, appears to have a minimal impact on their EZH2 inhibitory potency. This suggests that the catechol-like diol functionality on the aromatic ring is a key pharmacophoric feature for EZH2 inhibition.

Table 2: Cytotoxicity of Tanshindiols and Other Tanshinones against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Tanshindiol C | Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 | [1] |

| Tanshindiol C | U-2932 | Diffuse Large B-cell Lymphoma | 9.5 | [1] |

| Tanshindiol C | Daudi | Burkitt's Lymphoma | 10.6 | [1] |

| Tanshindiol A | KB | Nasopharyngeal Carcinoma | < 1 µg/mL | [5] |

| This compound | KB | Nasopharyngeal Carcinoma | < 1 µg/mL | [5] |

| Tanshindiol C | KB | Nasopharyngeal Carcinoma | < 1 µg/mL | [5] |

| Dihydrotanshinone I | U-2 OS | Osteosarcoma | 3.83 (24h) | [3] |

| Dihydrotanshinone I | U-2 OS | Osteosarcoma | 1.99 (48h) | [3] |

SAR Insights for Cytotoxicity: The cytotoxicity of tanshinones is cell-line dependent. For the tanshindiols, the data indicates that the Pfeiffer cell line, which harbors an activating mutation in EZH2, is particularly sensitive to Tanshindiol C.[1] This suggests that the anticancer activity of tanshindiols in this context is at least partially mediated by their inhibition of EZH2. The potent activity of Tanshindiols A, B, and C against KB cells highlights the general cytotoxic potential of the hydroxylated tanshinone scaffold.[5] The furan-o-quinone moiety is considered essential for the cytotoxic activity of tanshinones.[6]

Key Signaling Pathways

EZH2-Mediated Gene Silencing

This compound has been identified as a potent inhibitor of EZH2, a key catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic modification that leads to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed and contributes to the silencing of tumor suppressor genes, thereby promoting cancer cell proliferation and survival. By inhibiting EZH2, this compound can reactivate these silenced genes, leading to anti-proliferative effects.

Figure 1. Mechanism of EZH2 inhibition by this compound.

Experimental Protocols

In Vitro EZH2 Histone Methyltransferase (HMT) Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds like this compound against EZH2.

-

Reagents and Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)

-

Histone H3 substrate (e.g., full-length histone H3 or H3 peptide)

-

S-adenosyl-L-methionine (SAM), the methyl donor

-

Tritiated SAM ([³H]-SAM) for radioactive detection or antibodies for non-radioactive detection

-

This compound and other test compounds

-

Assay buffer (e.g., Tris-HCl or HEPES with DTT and MgCl₂)

-

96-well assay plates

-

Scintillation counter or ELISA reader

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and the histone H3 substrate.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the methyltransferase reaction by adding a mixture of SAM and [³H]-SAM.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

Figure 2. General workflow for an in vitro EZH2 inhibition assay.

Cell Viability (MTT) Assay